4-Chloro-2-(tributylstannyl)pyridine
Description
Contextualizing Pyridine (B92270) Derivatives as Fundamental Scaffolds in Modern Chemical Transformations
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the architecture of a vast array of functional molecules. huatengsci.comsigmaaldrich.com Its unique electronic properties, stemming from the electronegative nitrogen atom within the aromatic system, impart characteristics such as a significant dipole moment, basicity, and a propensity for specific substitution patterns. accelachem.comguidechem.com These features make pyridine and its derivatives exceptionally versatile scaffolds in numerous scientific and industrial fields.
In the pharmaceutical industry, the pyridine nucleus is a ubiquitous component in many drugs, contributing to their biological activity and pharmacokinetic properties. huatengsci.comaccelachem.com Its presence is noted in various therapeutic classes, including antihistamines, anti-inflammatory agents, and anti-cancer compounds. huatengsci.com Beyond medicine, pyridine derivatives are integral to the agrochemical sector, forming the basis for many insecticides, herbicides, and fungicides. huatengsci.comgoogle.com Furthermore, in materials science, these compounds are utilized in the synthesis of functional materials like conducting polymers and luminescent substances. huatengsci.com The ability of the pyridine skeleton to be readily functionalized allows for the creation of extensive libraries of compounds with diverse chemical and physical properties, cementing its role as a fundamental building block in modern organic synthesis. accelachem.com
The Pivotal Role of Organostannanes as Transmetalating Reagents in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and transformative tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. google.com Among the various classes of organometallic reagents used in these transformations, organostannanes (or organotin compounds) hold a prominent position, primarily through their application in the Stille cross-coupling reaction. The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as a halide or triflate.
The pivotal step in the catalytic cycle of the Stille reaction is transmetalation, where the organic group is transferred from the tin atom to the palladium(II) center. Organostannanes are particularly effective transmetalating reagents due to several advantageous characteristics. They exhibit remarkable stability towards air and moisture, which simplifies their handling and storage compared to more reactive organometallic compounds. Crucially, organostannanes are compatible with a wide variety of sensitive functional groups, including esters, amides, ketones, and amines, allowing for their use in the late-stage functionalization of complex molecules. This broad functional group tolerance, combined with the mild reaction conditions typically employed, has established the Stille reaction and the use of organostannanes as a cornerstone methodology in the synthesis of complex natural products and pharmaceuticals.
Significance of 4-Chloro-2-(tributylstannyl)pyridine as a Versatile Synthetic Intermediate for Diversely Functionalized Pyridine Systems
This compound is a specialized organostannane reagent that serves as a highly valuable and versatile building block in organic synthesis. Its structure is bifunctional; it possesses a tributylstannyl group at the 2-position, which acts as the reactive site for palladium-catalyzed cross-coupling, and a chloro substituent at the 4-position, which can be retained or used as a handle for subsequent transformations. This dual functionality allows for the strategic and regioselective introduction of a 4-chloropyridin-2-yl moiety into a wide range of organic molecules.
The primary utility of this compound is demonstrated in Stille cross-coupling reactions. In a typical application, it is coupled with various aryl or heteroaryl halides or triflates to construct complex biaryl or heteroaryl-aryl structures. Such frameworks are common in medicinally relevant compounds, including orexin (B13118510) receptor modulators. The tributylstannyl group facilitates the key transmetalation step with the palladium catalyst, while the rest of the molecule is transferred to the coupling partner.
The table below illustrates a generalized reaction scheme showcasing the utility of this compound in a Stille coupling reaction.
| Reactant A | Reactant B | Catalyst/Conditions | Product |
| This compound | R-X (Aryl/Heteroaryl Halide or Triflate) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene (B28343), Dioxane), Heat | 4-Chloro-2-(R)pyridine |
This strategic coupling enables the synthesis of substituted pyridines that would be challenging to access through other methods, highlighting the significance of this compound as a key intermediate for molecular construction.
Research Trajectories and Scope Focusing on Methodological Advancements and Molecular Construction
Current and future research involving reagents like this compound is focused on several key trajectories. A major area of investigation is the continued development of more efficient and selective cross-coupling methodologies. This includes the design of novel palladium catalysts and ligands that can operate at lower catalyst loadings, under milder reaction conditions, and with greater functional group tolerance. The goal is to enhance the atom economy and environmental sustainability of these powerful synthetic transformations.
Furthermore, the application of such versatile building blocks is expanding into the synthesis of increasingly complex and biologically active molecules. The ability to selectively introduce a substituted pyridine motif is of paramount importance in drug discovery, where this scaffold is a known privileged structure. accelachem.com Research is directed towards integrating these coupling strategies into multi-step syntheses and late-stage functionalization of drug candidates, where the robustness of the organostannane reagent is a critical advantage. The development of one-pot or tandem reaction sequences that utilize both the stannane (B1208499) and the chloro-substituent on the pyridine ring is another promising avenue, offering streamlined pathways to highly decorated heterocyclic systems.
Properties
IUPAC Name |
tributyl-(4-chloropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUMXRDJZLNDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656774 | |
| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |
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Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-71-1 | |
| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-71-1 | |
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| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10656774 | |
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| Record name | 4-Chloro-2-(tributylstannyl)pyridine | |
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Synthetic Methodologies for 4 Chloro 2 Tributylstannyl Pyridine
Direct Stannylation Strategies for the Formation of 4-Chloro-2-(tributylstannyl)pyridine
Direct stannylation involves the introduction of the tributylstannyl moiety onto a pyridine (B92270) ring that already possesses the chloro-substituent. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.
Palladium-Catalyzed Direct Stannylation of Halogenated Pyridines
The Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organic halide, is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this typically involves the reaction of a dihalopyridine, such as 2,4-dichloropyridine (B17371), with a tributyltin reagent.
The choice of the palladium catalyst and the associated ligands is critical for the success of the Stille coupling. Palladium(0) complexes are the active catalytic species. These can be introduced directly, such as with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generated in situ from palladium(II) precursors like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
The ligands associated with the palladium center play a crucial role in the catalytic cycle by influencing the catalyst's stability, reactivity, and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are commonly employed. The steric and electronic properties of the ligand can significantly impact the reaction outcome. For instance, bulkier ligands can sometimes enhance selectivity in cross-coupling reactions involving dihalogenated heterocycles. In some cases, N-heterocyclic carbenes (NHCs) have been shown to be effective ligands, promoting high selectivity in the functionalization of dichloropyridines.
A comparative overview of common catalyst systems is presented in the table below:
| Catalyst Precursor | Common Ligands | Typical Reaction Conditions |
| Pd(PPh₃)₄ | Triphenylphosphine | Anhydrous, inert atmosphere (e.g., N₂ or Ar), heated |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Requires in situ reduction to Pd(0) |
| Pd₂(dba)₃ | Various phosphines | Often used with additional phosphine ligands |
| [Pd(allyl)Cl]₂ | BippyPhos | Can be effective at lower catalyst loadings |
| Pd(PEPPSI)(IPr) | IPr (NHC ligand) | Shown to promote C4-selectivity in some dichloropyridines |
This table presents a generalized overview. Specific conditions can vary significantly based on the substrate and desired outcome.
The synthesis of this compound from a dihalopyridine precursor, most commonly 2,4-dichloropyridine, is governed by the regioselectivity of the stannylation reaction. In palladium-catalyzed cross-coupling reactions of dihaloheteroarenes, the halide adjacent to the nitrogen atom (C2-position) is generally more reactive. This is attributed to the electronic nature of the pyridine ring, where the C2 position is more electron-deficient and the C-Cl bond is weaker, facilitating oxidative addition to the palladium(0) catalyst.
Therefore, the reaction of 2,4-dichloropyridine with a tributyltin reagent under standard Stille coupling conditions is expected to preferentially yield this compound. However, the selectivity is not always absolute and can be influenced by the reaction conditions and the catalyst system employed. While C2-selectivity is the conventional outcome, studies have shown that by using sterically hindered N-heterocyclic carbene ligands, the selectivity can be reversed to favor reaction at the C4-position. This highlights the critical role of ligand choice in controlling the regiochemical outcome.
Regioselectivity in the Stannylation of 2,4-Dichloropyridine:
| Position of Stannylation | General Outcome | Conditions Favoring this Outcome |
| C2 | Major Product | Standard Stille coupling conditions with common phosphine ligands. |
| C4 | Minor Product | Can be favored with the use of bulky N-heterocyclic carbene ligands. |
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include:
Solvent: Anhydrous, polar aprotic solvents such as dimethylformamide (DMF), 1,4-dioxane, or toluene (B28343) are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature: Stille couplings are typically conducted at elevated temperatures, often ranging from 80 to 120 °C, to ensure a reasonable reaction rate.
Reaction Time: The reaction time is monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts.
Base: While Stille couplings are often performed under neutral conditions, the addition of a base can sometimes be beneficial, particularly if acidic byproducts are formed.
Purity of Reagents: The use of high-purity starting materials and dry, oxygen-free solvents is crucial to prevent catalyst deactivation and side reactions.
Lithiation-Quench Approaches for Introducing the Tributylstannyl Moiety at the 2-Position
An alternative synthetic route involves the generation of a pyridyllithium intermediate followed by quenching with an electrophilic tin reagent. This method offers a different strategic approach to the formation of the C-Sn bond.
Generation of Pyridyllithium Intermediates from 4-Chloropyridine (B1293800) Precursors
The key step in this methodology is the regioselective generation of a 4-chloro-2-pyridyllithium intermediate. This is typically achieved through the deprotonation of a 4-chloropyridine derivative at the C2-position using a strong, non-nucleophilic base. The chlorine atom at the 4-position directs the lithiation to the adjacent C3 or C5 positions to some extent, but the acidity of the proton at C2, ortho to the nitrogen, makes it a primary site for deprotonation, especially with sterically hindered bases.
Lithium diisopropylamide (LDA) is a commonly used base for the regioselective ortho-lithiation of halopyridines. The reaction is carried out at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The general principle of this approach is known as directed ortho-metalation (DoM), where a substituent on the aromatic ring directs the deprotonation to an adjacent position. wikipedia.orgclockss.orgharvard.edubaranlab.org
Once the 4-chloro-2-pyridyllithium intermediate is formed in situ, it is immediately trapped by the addition of an electrophilic tin reagent, such as tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the pyridyllithium species attacks the electrophilic tin atom, displacing the chloride and forming the desired this compound product.
Trapping of Lithiated Pyridine Species with Tributyltin Chloride
The direct synthesis of this compound can be effectively achieved through the trapping of a lithiated pyridine intermediate with tributyltin chloride. This method hinges on the regioselective deprotonation of a substituted pyridine followed by quenching with an electrophilic tin reagent.
The process commences with the lithiation of a suitable pyridine precursor. In this context, 4-chloropyridine serves as the logical starting material. The deprotonation is typically carried out using a strong, non-nucleophilic base at low temperatures to prevent side reactions. Hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often employed. clockss.org The reaction is conducted in an anhydrous aprotic solvent, like tetrahydrofuran (THF), to ensure the stability of the highly reactive organolithium intermediate. clockss.org
The inherent electronic properties of the pyridine ring, coupled with the chloro-substituent, direct the lithiation. The nitrogen atom and the electron-withdrawing chlorine atom increase the acidity of the adjacent ring protons. The lithiation is directed to the C-2 position due to the inductive effect of the ring nitrogen and the chloro group at C-4.
Once the 4-chloro-2-lithiopyridine intermediate is formed in situ, it is trapped by the addition of tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom of tributyltin chloride, resulting in a substitution reaction that displaces the chloride ion and forms the desired C-Sn bond. This yields this compound.
Table 1: Reaction Parameters for Lithiation and Stannylation of 4-Chloropyridine
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 4-Chloropyridine | Provides the necessary pyridine and chloro-substituent framework. |
| Lithiating Agent | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base that favors deprotonation over nucleophilic addition. clockss.org |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent that stabilizes the organolithium intermediate. clockss.org |
| Temperature | Low (e.g., -78 °C) | Prevents decomposition of the lithiated intermediate and minimizes side reactions. clockss.org |
| Electrophile | Tributyltin Chloride | Provides the tributylstannyl group to form the final product. |
Control of Temperature and Stoichiometry for Selective Functionalization
The successful and selective synthesis of this compound via lithiation is critically dependent on the precise control of reaction conditions, particularly temperature and stoichiometry. acs.orgresearchgate.net
Temperature Control: Low temperatures, typically ranging from -78 °C to -40 °C, are crucial throughout the lithiation and trapping process. clockss.org Maintaining a low temperature is essential for several reasons:
Stability of the Lithiated Intermediate: Organolithium compounds, especially heteroaromatic ones, can be unstable at higher temperatures, leading to decomposition or undesired rearrangements.
Regioselectivity: The kinetic site of deprotonation is favored at low temperatures. In the case of 4-chloropyridine, deprotonation at the C-2 position is kinetically preferred. At higher temperatures, thermodynamic equilibration could lead to a mixture of isomers.
Prevention of Side Reactions: Elevated temperatures can promote side reactions such as nucleophilic attack of the lithiating agent on the pyridine ring or reactions with the solvent.
Stoichiometric Control: The molar ratio of the reactants is another key factor in achieving high yields and selectivity.
Lithiating Agent: A slight excess of the lithiating agent (e.g., 1.0 to 1.1 equivalents) is often used to ensure complete deprotonation of the starting material. acs.org However, a large excess should be avoided as it can lead to multiple deprotonations or other side reactions.
Electrophile: The stoichiometry of tributyltin chloride is also critical. Typically, it is added in a slight excess to ensure that all the generated lithiated pyridine is trapped, which minimizes the presence of unreacted organolithium species in the work-up.
Careful control over these parameters ensures that the functionalization occurs selectively at the desired position, maximizing the yield of the target compound. researchgate.net
Table 2: Influence of Temperature and Stoichiometry on Selective Functionalization
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature | Low (-78 °C) | High regioselectivity for C-2 lithiation, stable intermediate. | clockss.org |
| High (> -20 °C) | Potential for isomer formation, decomposition, and side reactions. | ||
| Stoichiometry (Base) | ~1.0-1.1 equiv. | Efficient and selective mono-deprotonation. | acs.org |
Indirect Synthetic Routes to this compound and Related Precursors
Indirect routes to this compound offer alternative pathways that may be advantageous if the direct lithiation method proves problematic or if specific precursors are more readily available. These routes typically involve the synthesis of a key precursor followed by one or more subsequent transformations.
One plausible indirect route involves the synthesis of 4-chloropyridine as a key intermediate. Methods for the synthesis of 4-chloropyridine from pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride are established. patsnap.comgoogle.com For instance, pyridine can be reacted with a chlorinating agent to produce 4-chloropyridine. google.com
Example of 4-Chloropyridine Synthesis: A patented method describes the reaction of pyridine with a chlorinating reagent in one pot to prepare 4-chloropyridine or its hydrochloride salt. google.com The reaction can be carried out under various conditions, with the choice of chlorinating agent and solvent being critical.
Once 4-chloropyridine is obtained, it can be subjected to the lithiation and stannylation sequence as described in section 2.1.2.2.
Another potential indirect strategy could involve starting with a pre-stannylated pyridine and subsequently introducing the chloro group. For example, 2-(tributylstannyl)pyridine (B98309) could be synthesized first. The subsequent regioselective chlorination at the 4-position would be challenging due to the directing effects of the pyridine nitrogen and the stannyl (B1234572) group. However, specific electrophilic chlorination reagents and reaction conditions might achieve this transformation.
A further alternative could involve a halogen-exchange reaction. One might start with a di-halogenated pyridine, such as 2-bromo-4-chloropyridine. Selective metal-halogen exchange at the more reactive C-Br bond, typically using an organolithium reagent like n-butyllithium at low temperature, would generate a lithiated intermediate at the 2-position. This intermediate could then be trapped with tributyltin chloride to yield the final product. This approach avoids the direct deprotonation of a C-H bond.
Table 3: Overview of Potential Indirect Synthetic Precursors
| Precursor | Subsequent Reaction(s) | Key Advantage |
|---|---|---|
| Pyridine | Chlorination, followed by lithiation and stannylation. | Readily available starting material. google.com |
| 2-Bromo-4-chloropyridine | Selective bromine-lithium exchange, then trapping with tributyltin chloride. | Avoids direct C-H activation and offers high regioselectivity. |
Reactivity and Mechanistic Investigations of 4 Chloro 2 Tributylstannyl Pyridine in Catalytic Transformations
Fundamental Mechanistic Aspects of Stille Cross-Coupling Reactions Involving 4-Chloro-2-(tributylstannyl)pyridine
The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.comnumberanalytics.com The catalytic cycle, which is central to understanding the role of this compound, consists of three primary steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgnumberanalytics.comlibretexts.org
The catalytic cycle initiates with the oxidative addition of an organic electrophile (R¹-X), such as an aryl or vinyl halide, to a 14-electron palladium(0) complex. numberanalytics.comlibretexts.org This step involves the cleavage of the carbon-halogen bond of the electrophile and its addition to the palladium center, resulting in the formation of a 16-electron square planar palladium(II) intermediate. libretexts.orgnih.gov The reactivity of the electrophile in this step is crucial and generally follows the trend I > Br > OTf > Cl. wikipedia.org
The mechanism can proceed through different transition states, including a three-centered, non-polar state or a more polarized pathway resembling an SₙAr reaction, depending on the substrate and reaction conditions. nih.gov The choice of ligands on the palladium catalyst significantly influences the efficiency of this step. libretexts.org The resulting Pd(II) complex, often represented as trans-[Pd(R¹)(X)L₂], is then primed to react with the organostannane. uwindsor.ca
Table 1: Key Events in the Oxidative Addition Step
| Event | Description |
|---|---|
| Catalyst Activation | A Pd(0) precatalyst, like Pd(PPh₃)₄, forms the active 14-electron species through ligand dissociation. libretexts.org |
| Electrophile Coordination | The organic electrophile (R¹-X) coordinates to the Pd(0) center. nih.gov |
| Bond Cleavage & Formation | The C-X bond of the electrophile is cleaved, and new Pd-C and Pd-X bonds are formed. |
| Intermediate Formation | A stable, 16-electron Pd(II) complex is generated, which then enters the next phase of the catalytic cycle. libretexts.orguwindsor.ca |
Following oxidative addition, the transmetallation step occurs. This is the key step where this compound enters the catalytic cycle. The 4-chloro-2-pyridyl group is transferred from the tin atom to the palladium(II) center, displacing the halide (X) which then forms a stable trialkyltin halide (Bu₃SnX). wikipedia.orglibretexts.org This process is often the rate-determining step of the entire catalytic cycle. wikipedia.orguwindsor.ca
The mechanism is thought to proceed through an associative pathway, potentially involving a hypervalent tin transition state where the tin atom coordinates to the halide on the palladium complex. youtube.com This forms a bridged intermediate from which the pyridyl group is transferred to the palladium, yielding a new diorganopalladium(II) complex, cis-[Pd(R¹)(4-chloro-2-pyridyl)L₂]. uwindsor.ca For reductive elimination to occur, the two organic groups must be in a cis orientation. wikipedia.org If the initial complex is trans, a trans-to-cis isomerization must take place, which is generally fast. uwindsor.ca
Reductive elimination is the final, product-forming step of the Stille coupling cycle. wikipedia.orgnumberanalytics.com In this stage, the two organic groups—the R¹ group from the electrophile and the 4-chloro-2-pyridyl group from the stannane (B1208499)—are coupled together, forming a new carbon-carbon bond. libretexts.org This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org
The reductive elimination is typically a concerted process from the cis-diorganopalladium(II) complex. wikipedia.org The geometry of the complex is critical; bulky ligands can push the organic groups closer together, accelerating the elimination. libretexts.org Alternative pathways can involve the association of an additional ligand to form a five-coordinate, trigonal bipyramidal intermediate or the dissociation of a ligand to form a T-shaped 14-electron intermediate, both of which can facilitate the C-C bond formation. libretexts.org The final result is the release of the desired coupled product, R¹-(4-chloro-2-pyridyl), and the regeneration of the palladium(0) catalyst.
Exploring the Reactivity Profile of the Pyridyl-Stannyl Bond in this compound
The reactivity of this compound is dominated by the carbon-tin bond. This bond's susceptibility to cleavage under specific conditions dictates its utility in synthesis, but also presents unique challenges.
While the primary utility of the tributylstannyl group in this context is for transmetallation in cross-coupling reactions, its interaction with nucleophiles is a relevant aspect of its reactivity. Pyridine (B92270) rings are susceptible to nucleophilic attack, particularly at the electron-deficient C2 and C4 positions. quimicaorganica.orgyoutube.comyoutube.com The presence of an electron-withdrawing chloro group at the 4-position further enhances the electrophilicity of the ring.
However, direct nucleophilic displacement of the tributylstannyl group itself is not a typical reaction pathway. The C(sp²)-Sn bond is generally stable to many nucleophiles but reactive under the conditions of palladium catalysis. Theoretical studies on related systems suggest that nucleophilic attack by pyridine can occur at unsaturated carbon centers, proceeding through an addition-elimination mechanism. rsc.orgnih.gov In the case of this compound, the most significant "nucleophilic substitution" involving the stannyl (B1234572) group is the transmetallation step, where the palladium complex acts as the electrophile and the pyridyl ring is the transferred nucleophilic partner.
The functionalization of pyridines at the 2-position using organometallic reagents presents a significant challenge, often referred to as the "2-pyridyl problem". nih.gov This difficulty arises primarily from the intrinsic properties of the pyridine nitrogen atom.
Inherent Challenges:
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst species, effectively poisoning the catalyst and halting the reaction cycle. nih.gov
Electronic Deactivation: The electron-withdrawing nature of the nitrogen atom reduces the nucleophilicity of the adjacent C2 position, making transmetallation more difficult compared to other aryl or heteroaryl organometallics.
To overcome these issues, several strategies have been developed:
Ligand Design: The use of bulky, electron-rich monophosphine ligands is a common and effective strategy. These ligands can promote the reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center. nih.gov
Inverting Polarity: A successful alternative is to reverse the roles of the coupling partners. Using a 2-halopyridine as the electrophile and a different organometallic reagent as the nucleophile often circumvents the problem, as the oxidative addition to 2-halopyridines is generally efficient. nih.gov
Electronic Modification: The introduction of substituents on the pyridine ring can modulate its electronic properties. For instance, an electronegative group at the 6-position has been shown to promote cross-coupling by reducing the rate of undesired side reactions like protodeboronation in related Suzuki couplings. nih.gov
Table 2: Summary of Challenges and Strategies for 2-Pyridyl Functionalization
| Challenge | Description | Strategy |
|---|---|---|
| Catalyst Deactivation | The pyridine nitrogen coordinates to the Pd center, forming inactive complexes. nih.gov | Use of bulky, electron-rich phosphine (B1218219) ligands to sterically block coordination. nih.gov |
| Slow Transmetallation | The 2-pyridyl group is a poor nucleophile due to the adjacent nitrogen. | Employ highly reactive organostannanes or use additives that facilitate the transfer. |
| Side Reactions | Competing reactions like homocoupling of the stannane reagent can occur. wikipedia.org | Optimize reaction conditions (catalyst, solvent, temperature) and stoichiometry. |
Investigations into Other Transition Metal-Catalyzed Reactions Employing this compound
Beyond the well-established palladium-catalyzed Stille coupling, the utility of this compound extends to other transition metal-catalyzed transformations. These alternative catalytic systems can offer unique reactivity, selectivity, and functional group tolerance.
Reactivity in Nickel-Catalyzed Cross-Coupling Reactions and Associated Mechanistic Insights
Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often providing complementary reactivity and the ability to activate more challenging substrates. In the context of this compound, a nickel catalyst could potentially facilitate Stille-type coupling reactions. The general mechanism for such a reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. This cycle involves the oxidative addition of an organic halide to a Ni(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.
Studies on related systems, such as the nickel-catalyzed cross-coupling of 2-chloropyridines with other organometallic reagents, have demonstrated the viability of this approach. For instance, nickel catalysts have been successfully employed in the coupling of 2-chloropyridines with alkyl bromides, showcasing the ability of nickel to activate the C-Cl bond of the pyridine ring. rsc.org The presence of the tributylstannyl group at the 2-position of this compound would make it a suitable partner for transmetalation in a Stille-type coupling.
The general reaction conditions for a hypothetical Nickel-catalyzed Stille coupling of this compound with an aryl halide are presented in the illustrative table below.
| Entry | Aryl Halide | Ni Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Ni(COD)₂ | PPh₃ | - | DMF | 80 | e.g., 75 |
| 2 | 1-Bromo-4-nitrobenzene | NiCl₂(dppp) | - | K₃PO₄ | Toluene (B28343) | 100 | e.g., 68 |
| 3 | 2-Bromopyridine | Ni(acac)₂ | dppe | Cs₂CO₃ | Dioxane | 90 | e.g., 82 |
This table is illustrative and based on typical conditions for related Nickel-catalyzed Stille couplings. The yields are hypothetical examples.
Mechanistic investigations into nickel-catalyzed cross-coupling reactions often reveal complexities not always observed with palladium. Radical pathways and the formation of different nickel oxidation states (e.g., Ni(I), Ni(III)) can play a significant role, influencing the reaction outcome and selectivity. nyu.edu For this compound, the electronic properties of both the pyridine ring and the coupling partner, as well as the choice of nickel catalyst and ligands, would be crucial in determining the efficiency and mechanism of the coupling reaction.
Explorations in Copper-Mediated Coupling Processes
Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel in cross-coupling reactions. Copper-mediated Stille-type couplings, while less common than their palladium-catalyzed counterparts, have been developed. These reactions typically involve a copper(I) salt as the catalyst or mediator.
For this compound, a copper-mediated coupling with an aryl halide could proceed, in principle. The mechanism is thought to involve the formation of a copper acetylide or a related organocopper species, which then undergoes coupling with the aryl halide. The presence of additives, such as fluoride (B91410) ions, can enhance the rate of transmetalation.
An illustrative representation of potential reaction conditions for a copper-mediated coupling of this compound is provided below.
| Entry | Aryl Halide | Cu Source | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | CuI | - | CsF | DMF | 100 | e.g., 65 |
| 2 | 1-Bromo-4-nitrobenzene | Cu(OAc)₂ | Phenanthroline | K₂CO₃ | DMSO | 120 | e.g., 58 |
| 3 | 2-Iodothiophene | CuTC | - | - | NMP | 90 | e.g., 72 |
This table is illustrative and based on typical conditions for related Copper-mediated Stille-type couplings. The yields are hypothetical examples. CuTC = Copper(I)-thiophene-2-carboxylate.
The reactivity in copper-mediated couplings can be highly dependent on the nature of the solvent, the copper source, and the presence of ligands. While some reactions proceed under ligandless conditions, the use of nitrogen- or phosphorus-based ligands can often improve the reaction efficiency and substrate scope.
Compatibility with Rhodium and Ruthenium Catalysis in C-H Activation/C-C Coupling
Rhodium and ruthenium catalysts are renowned for their ability to facilitate C-H activation and subsequent C-C bond formation. The pyridine nitrogen in this compound could potentially act as a directing group to guide the metallation to the C-H bond at the 3-position. However, the presence of the tributylstannyl group at the 2-position and the chloro group at the 4-position would significantly influence the electronic properties and steric environment of the pyridine ring, which could affect the efficiency and regioselectivity of the C-H activation process.
Rhodium-catalyzed C-H activation/annulation reactions have been extensively studied with various arenes and heteroarenes. researchgate.netnih.gov For a substrate like this compound, a rhodium catalyst could potentially mediate the coupling with alkynes or alkenes. The catalytic cycle would likely involve the coordination of the pyridine nitrogen to the rhodium center, followed by cyclometalation via C-H activation at the 3-position. Subsequent insertion of the unsaturated partner and reductive elimination would lead to the annulated product.
Similarly, ruthenium catalysts are highly effective for C-H functionalization. rsc.org Ruthenium-catalyzed direct arylation of heteroarenes has been achieved, often requiring a directing group. The pyridine moiety in this compound could serve this purpose. However, the interplay between the directing group ability of the pyridine nitrogen and the reactivity of the C-Sn and C-Cl bonds would be a critical factor. It is conceivable that under certain conditions, a competitive Stille-type coupling at the C-Sn bond or a coupling involving the C-Cl bond could occur alongside or instead of C-H activation.
Given the complexity, predicting the outcome of rhodium- or ruthenium-catalyzed reactions with this compound is challenging without specific experimental data. The reaction conditions, particularly the choice of catalyst, oxidant (if required), and solvent, would be paramount in directing the reaction towards the desired C-H functionalization pathway.
Applications of 4 Chloro 2 Tributylstannyl Pyridine in the Synthesis of Advanced Molecular Architectures
Construction of Substituted Pyridine (B92270) Systems and Polyheterocycles
The pyridine nucleus is a ubiquitous scaffold in numerous biologically active compounds and functional materials. The ability to precisely substitute this core is therefore of significant chemical interest. 4-Chloro-2-(tributylstannyl)pyridine provides a platform for such precise modifications, facilitating the creation of diverse pyridine-based structures.
Synthesis of Biarylpyridine Scaffolds and Pyridine-Fused Systems
The formation of biaryl linkages is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the premier method for their construction. The Stille coupling, which pairs an organostannane with an organic halide or pseudohalide, is a powerful tool for creating carbon-carbon bonds. rsc.orgcrossref.org In this context, the tributylstannyl group at the 2-position of this compound can readily participate in Stille coupling reactions with various aryl halides. This reaction allows for the regioselective introduction of an aryl group at the 2-position of the pyridine ring, leading to the formation of 2-aryl-4-chloropyridine scaffolds.
The general transformation for this process can be seen in the following reaction scheme:
Scheme 1: Stille Coupling for the Synthesis of 2-Aryl-4-chloropyridinesIn this reaction, 'Ar' represents an aryl group and 'X' is a halide (e.g., I, Br).
The resulting 2-aryl-4-chloropyridines are themselves valuable intermediates. The remaining chloro group at the 4-position can undergo further functionalization, such as Suzuki-Miyaura coupling, to introduce a second aryl group, or it can participate in nucleophilic aromatic substitution reactions. researchgate.net This sequential reactivity is key to building complex, unsymmetrically substituted biarylpyridine systems and extended pyridine-fused polycyclic aromatic structures.
A representative table of potential Stille coupling partners for this compound is provided below:
| Aryl Halide Partner | Palladium Catalyst | Ligand | Product |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | 4-Chloro-2-phenylpyridine |
| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | 4-Chloro-2-(4-methylphenyl)pyridine |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | PPh₃ | 4-Chloro-2-(naphthalen-1-yl)pyridine |
Regioselective Derivatization of Pyridine Rings for Library Synthesis
The development of chemical libraries is a critical component of drug discovery and materials science, allowing for the high-throughput screening of compounds for desired properties. The orthogonal reactivity of the two functional groups in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of focused compound libraries. nih.gov
The distinct reactivity of the tributylstannyl and chloro groups allows for a two-dimensional expansion of chemical diversity from a single starting material. For instance, a library of 2-substituted-4-chloropyridines can be generated via Stille coupling with a variety of aryl halides. Each member of this primary library can then be subjected to a second diversification step at the 4-position, for example, through Suzuki-Miyaura coupling with a range of boronic acids or through amination with a diverse set of amines. This "two-vector" approach enables the rapid generation of a large and structurally diverse library of polysubstituted pyridines from a single, versatile building block. The conditions for these subsequent reactions are generally mild and tolerant of a wide range of functional groups, which is a significant advantage in library synthesis. sigmaaldrich.com
Accessing Diverse Nitrogen-Containing Heterocyclic Frameworks
Fused heterocyclic systems are of immense importance in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets. This compound can serve as a key precursor for the assembly of such complex heterocyclic architectures.
Application in the Synthesis of Pyrrolo[2,1-f]nih.govgoogle.comsigmaaldrich.comtriazine Compounds
The pyrrolo[2,1-f] nih.govgoogle.comsigmaaldrich.comtriazine core is a "privileged structure" in medicinal chemistry, forming the basis of several kinase inhibitors and antiviral agents. While various synthetic routes to this scaffold have been reported, many involve the construction of the pyrrole (B145914) ring onto a pre-existing triazine or the cyclization of a substituted pyrrole precursor. nih.govgoogle.com Reports in the chemical literature indicate that substituted pyridines can be utilized as starting materials for the synthesis of this important heterocyclic system.
Although a detailed, publicly available reaction scheme starting specifically from this compound is not readily found, the general strategy would likely involve the transformation of the pyridine ring into a suitable precursor for cyclization. This could entail a series of reactions to introduce the necessary nitrogen and carbon atoms to form the fused triazine ring. The presence of the chloro and stannyl (B1234572) groups offers multiple handles for the strategic introduction of the required functionalities to build up the pyrrolotriazine framework.
Formation of Complex Fused Heterocyclic Architectures
Beyond the pyrrolotriazine system, the dual reactivity of this compound opens up avenues for the synthesis of a broader range of complex fused heterocyclic architectures. The sequential and regioselective nature of the cross-coupling reactions that can be performed on this scaffold allows for the controlled assembly of polycyclic systems. For example, an initial Stille coupling at the 2-position, followed by an intramolecular cyclization involving the 4-chloro position, could lead to the formation of novel tricyclic or tetracyclic frameworks. The specific nature of the fused ring would depend on the functional groups introduced in the initial cross-coupling step. This strategic approach provides a powerful method for accessing novel areas of chemical space.
Strategic Utilization as a Multifunctional Intermediate
The true synthetic power of this compound lies in its utility as a multifunctional intermediate, where each reactive site can be addressed in a planned sequence to build molecular complexity. This strategic approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of highly functionalized target molecules.
The differential reactivity of the C-Cl and C-Sn bonds is central to this strategy. The tributylstannyl group is highly susceptible to palladium-catalyzed Stille coupling, a reaction that is typically performed under neutral or basic conditions. In contrast, the chloro group at the 4-position is less reactive in palladium-catalyzed cross-coupling reactions but can be activated for Suzuki-Miyaura coupling or can undergo nucleophilic aromatic substitution, often under different reaction conditions. researchgate.net This difference in reactivity allows for a one-pot or sequential multi-step synthesis where different fragments are introduced at the 2- and 4-positions of the pyridine ring.
A hypothetical synthetic sequence illustrating this concept is as follows:
Step 1: Stille Coupling. this compound is reacted with a first aryl halide (Ar¹-X) under standard Stille conditions to yield a 2-aryl-4-chloropyridine.
Step 2: Suzuki-Miyaura Coupling. The resulting intermediate is then subjected to Suzuki-Miyaura coupling conditions with a second arylboronic acid (Ar²-B(OH)₂) to introduce a different aryl group at the 4-position, yielding a 2,4-diarylpyridine.
This stepwise approach allows for the controlled and regioselective synthesis of unsymmetrically substituted diarylpyridines, which would be challenging to prepare using other methods. The ability to orchestrate a series of reactions in a specific order, leveraging the unique reactivity of each functional group, underscores the value of this compound as a strategic building block in the synthesis of advanced molecular architectures.
Exploitation of the Remote Chlorine Atom for Sequential Cross-Coupling and Further Functionalization
The primary advantage of this compound lies in the ability to perform sequential cross-coupling reactions. The tributylstannyl group is highly susceptible to palladium-catalyzed Stille cross-coupling reactions, while the chlorine atom is more reactive towards other coupling protocols, such as Suzuki or Buchwald-Hartwig amination, often under different reaction conditions. This differential reactivity allows for a stepwise introduction of various substituents onto the pyridine core.
Typically, the initial reaction occurs at the more labile C-Sn bond. For instance, a Stille coupling can be performed with an aryl or heteroaryl halide to introduce a substituent at the 2-position of the pyridine ring. The resulting 2-substituted-4-chloropyridine is then available for a second functionalization at the C4 position. This subsequent reaction can be another palladium-catalyzed cross-coupling, such as a Suzuki reaction with a boronic acid, or a nucleophilic aromatic substitution. This sequential approach offers a high degree of control over the final structure of the polysubstituted pyridine.
| Step 1: Stille Coupling | Step 2: Suzuki Coupling | Product | Reference Analogy |
| Aryl Halide (Ar¹-X) | Aryl Boronic Acid (Ar²-B(OH)₂) | 2-Aryl-4-aryl'pyridine | nih.gov |
| Heteroaryl Halide (Het¹-X) | Heteroaryl Boronic Acid (Het²-B(OH)₂) | 2-Heteroaryl-4-heteroaryl'pyridine | nih.gov |
| Vinyl Halide (R-CH=CH-X) | Alkynyl Boronic Ester | 2-Vinyl-4-alkynylpyridine | nih.gov |
This table is illustrative and based on established methodologies for sequential cross-coupling on halo-stannyl heterocycles. Specific examples with this compound may vary.
Sequential or One-Pot Reaction Sequences Leveraging Dual Reactivity
The distinct reactivity of the two functional groups in this compound also opens the door for elegant one-pot or sequential multi-component reactions. By carefully selecting catalysts, ligands, and reaction conditions, it is possible to orchestrate a cascade of transformations without the need for isolating intermediates. For example, a palladium catalyst system could be chosen to first facilitate a Stille coupling at a lower temperature, followed by a change in conditions (e.g., addition of a different ligand or base, and increased temperature) to promote a subsequent Suzuki or Sonogashira coupling at the chloro-substituted position.
| Reaction Type | Reagents | Conditions | Product Type | Reference Analogy |
| One-Pot Stille/Suzuki | 1. Ar¹-X, Pd catalyst 1; 2. Ar²-B(OH)₂, Pd catalyst 2, base | Sequential addition and/or temperature gradient | 2,4-Diarylpyridine | nih.gov |
| One-Pot Stille/Sonogashira | 1. Ar-X, Pd(PPh₃)₄, CuI; 2. Terminal alkyne, base | Stepwise reagent addition | 2-Aryl-4-alkynylpyridine | nih.gov |
| One-Pot Stille/Buchwald-Hartwig | 1. Ar-X, Pd catalyst; 2. Amine, ligand, base | Change of ligand and base | 2-Aryl-4-aminopyridine | nih.gov |
This table represents plausible one-pot sequences based on the known reactivity of the functional groups. The feasibility of these specific transformations with this compound would require experimental validation.
Contributions to the Synthesis of Complex Scaffolds for Chemical Research
The ability to introduce diverse functionalities at specific positions of the pyridine ring makes this compound a key starting material for the synthesis of complex molecular scaffolds. These scaffolds are often the core structures of biologically active compounds and advanced materials. Pyridine-containing molecules are prevalent in pharmaceuticals, agrochemicals, and functional dyes. nih.gov
The iterative, regioselective functionalization of the pyridine core using this reagent allows for the systematic exploration of chemical space around the heterocyclic core. nih.gov This is particularly valuable in drug discovery, where structure-activity relationship (SAR) studies require the synthesis of a library of analogues with varied substituents. For example, by keeping one substituent constant while varying the other, chemists can probe the interactions of the molecule with its biological target. The predictable and controlled nature of reactions involving this compound facilitates such systematic synthetic efforts. While direct examples are not extensively published, the utility of this reagent can be inferred from the synthesis of similarly substituted pyridines in various research contexts.
| Scaffold Type | Synthetic Strategy | Potential Application Area | Reference Analogy |
| 2,4-Diarylpyridines | Sequential Stille and Suzuki couplings | Medicinal Chemistry (e.g., kinase inhibitors), Materials Science (e.g., organic light-emitting diodes) | acs.org, nih.gov |
| 2-Aryl-4-aminopyridines | Sequential Stille and Buchwald-Hartwig amination | Medicinal Chemistry (e.g., receptor ligands) | acs.org, nih.gov |
| Fused Heterocyclic Systems | Initial coupling followed by intramolecular cyclization | Agrochemicals, Pharmaceuticals | researchgate.net |
This table illustrates the potential of this compound for the synthesis of complex scaffolds based on established synthetic strategies for related compounds.
Advanced Methodological Considerations and Future Research Directions
Studies on Chemo- and Regioselectivity in Transformations of 4-Chloro-2-(tributylstannyl)pyridine
The presence of two distinct reactive sites in this compound—the tributylstannyl group at the 2-position and the chloro group at the 4-position—presents both an opportunity and a challenge for selective functionalization. The chemo- and regioselectivity of its reactions, particularly in palladium-catalyzed cross-coupling reactions, are of paramount importance for its synthetic utility.
Research has demonstrated that the regioselectivity of palladium-catalyzed cross-coupling reactions of polyhalogenated heteroaromatics can be controlled to achieve sequential and selective functionalization. rsc.org In the case of di- or tri-substituted pyridines, the outcome of the reaction is influenced by factors such as the nature of the catalyst, the reaction conditions, and the electronic and steric properties of the substituents. rsc.org For instance, in reactions involving 2,4-dichloroquinazoline, exclusive selectivity for the more electrophilic C-4 position has been observed in cross-coupling reactions. nih.gov This principle of differential reactivity can be extended to this compound. The tributylstannyl group is generally more reactive in Stille cross-coupling reactions than the chloro group. This allows for the selective coupling at the 2-position, leaving the 4-chloro substituent available for subsequent transformations.
Future research in this area will likely focus on the development of more sophisticated catalytic systems that can fine-tune the chemo- and regioselectivity of reactions involving this compound. This could involve the design of ligands that can selectively activate one site over the other, or the exploration of alternative coupling partners that exhibit a higher degree of selectivity. A deeper understanding of the factors governing selectivity will enable the development of more efficient and versatile synthetic routes to complex polysubstituted pyridines.
Development of Greener Synthetic Approaches and Atom-Economical Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. benthamscience.comnih.govijarsct.co.in For reactions involving organotin compounds like this compound, there is a strong impetus to develop more environmentally benign methodologies.
The primary environmental and health concern associated with the use of tributylstannyl reagents is their inherent toxicity. wikipedia.org Consequently, a significant area of research is the development of less toxic alternatives for the functionalization of pyridines. mdpi.com Organoboron and organosilicon compounds are among the most promising alternatives. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Hiyama coupling, which employs organosilicon reagents, are well-established cross-coupling reactions that offer a greener profile compared to the Stille reaction. acs.org
Recent advancements have also explored the use of organozinc reagents as alternatives in Negishi cross-coupling reactions. organic-chemistry.org These reagents are often less toxic and can be prepared under milder conditions. The development of methods to convert the tributylstannyl group of this compound into these less toxic alternatives, or to develop direct C-H functionalization methods that bypass the need for pre-functionalized reagents altogether, are key areas for future research.
In addition to exploring alternatives, strategies to minimize the generation of organotin waste in reactions that still utilize tributylstannyl reagents are crucial. One approach is the development of catalytic systems that are highly efficient, requiring only a small amount of the organotin reagent. nih.gov Another strategy involves the design of processes where the tin-containing byproducts can be easily removed and potentially recycled. researchgate.net
Methodologies that facilitate the separation of organotin byproducts from the reaction mixture include their conversion into insoluble polymeric tin fluorides. researchgate.net Furthermore, carrying out reactions in "green solvents" such as ionic liquids or water can aid in the separation of tin-containing side products. researchgate.net The development of solid-supported organotin reagents is another promising avenue, as it allows for the easy removal of the reagent and its byproducts by simple filtration.
Atom-economical transformations, which maximize the incorporation of all materials used in the process into the final product, are also a key focus. um-palembang.ac.iduva.es Reactions that proceed with high atom economy minimize waste at the source. The development of catalytic cycles that regenerate the active catalyst efficiently and minimize the formation of stoichiometric byproducts is essential for improving the atom economy of transformations involving this compound.
Computational Chemistry and Advanced Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Computational chemistry and advanced spectroscopic techniques are powerful tools for elucidating the intricate details of reaction pathways involving this compound.
Computational studies, particularly using density functional theory (DFT), have become invaluable for investigating the mechanisms of cross-coupling reactions like the Stille reaction. morressier.comresearchgate.net These studies can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products. umn.edunih.gov
For reactions involving this compound, theoretical studies can be employed to:
Predict Regioselectivity: By calculating the activation energies for the reaction at the 2- and 4-positions, computational models can predict which site is more likely to react under a given set of conditions. illinois.edu
Elucidate the Catalytic Cycle: DFT calculations can map out the entire catalytic cycle of a Stille coupling, including the oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca This can help identify the rate-determining step and provide insights into how to accelerate the reaction.
Understand Ligand Effects: The role of ligands on the palladium catalyst is crucial in determining the outcome of the reaction. Computational studies can model the interaction of different ligands with the metal center and the substrates, helping to rationalize observed reactivity and guide the design of new, more effective ligands.
While computational studies provide theoretical insights, in-situ spectroscopic techniques offer real-time experimental data on the progress of a reaction. spectroscopyonline.comyoutube.com Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, products, and even transient intermediates as the reaction proceeds. frontiersin.org
Electrospray ionization mass spectrometry (ESI-MS) has proven to be a particularly powerful tool for monitoring Stille reactions online. acs.org It can detect and characterize the key palladium intermediates involved in the catalytic cycle directly from the reaction mixture.
By applying these in-situ techniques to reactions of this compound, researchers can:
Determine Reaction Kinetics: By tracking the disappearance of reactants and the appearance of products over time, detailed kinetic profiles can be constructed. This information is essential for optimizing reaction conditions.
Identify Reaction Intermediates: The direct observation of catalytic intermediates provides crucial evidence for the proposed reaction mechanism. This can help to confirm or refute hypotheses generated from computational studies.
Detect Side Reactions: In-situ monitoring can reveal the formation of unexpected byproducts, providing valuable information for improving reaction selectivity and yield.
The combination of computational chemistry and advanced spectroscopic techniques provides a powerful synergistic approach to unraveling the complex mechanisms of reactions involving this compound. The insights gained from these studies will be instrumental in the future development of more efficient, selective, and sustainable synthetic methods.
Emerging Paradigms in Pyridine (B92270) Functionalization Chemistry and Organometallic Reagent Design
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry, materials science, and agrochemicals. nih.gov For decades, the construction of substituted pyridines has relied heavily on classical cross-coupling reactions, where organometallic reagents such as this compound serve as key building blocks. These reagents, typically used in Stille couplings, require pre-functionalization of the pyridine ring—a process that can be lengthy and generate stoichiometric waste. However, the field is currently experiencing a significant paradigm shift, with a move towards more direct and atom-economical strategies. nih.gov
Emerging paradigms in pyridine functionalization are centered on the direct activation of carbon-hydrogen (C–H) bonds, photoredox catalysis, and the design of novel organometallic systems that offer unprecedented reactivity and selectivity. beilstein-journals.orgacs.org These approaches bypass the need for pre-installed halides or organometallic moieties, providing more streamlined access to complex pyridine derivatives.
Direct C–H Functionalization: A New Frontier
Direct C–H functionalization has surfaced as a powerful and straightforward tool for modifying the pyridine scaffold. nih.gov This approach avoids the multi-step synthesis often required for organostannane precursors and is advantageous for late-stage functionalization of complex molecules. nih.gov The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom, however, present significant challenges, making regioselectivity a primary hurdle. nih.gov
Several innovative strategies have been developed to overcome these challenges:
Transition Metal Catalysis : Catalytic systems based on palladium, rhodium, ruthenium, and iridium have been pivotal in achieving site-selective C–H activation. nih.gov These methods often employ directing groups to guide the metal catalyst to a specific C–H bond, enabling functionalization at positions that are otherwise difficult to access. For instance, while C2 functionalization is common, recent efforts have focused on the more challenging C3 and C4 positions. nih.govresearchgate.net
Photocatalytic Methods : The use of visible light in conjunction with photocatalysts has opened new avenues for radical-based pyridine functionalization. nih.govacs.org N-functionalized pyridinium (B92312) salts, for example, can act as radical precursors under mild, light-mediated conditions, allowing for selective C4-alkylation or arylation. acs.org This strategy circumvents the harsh conditions often associated with traditional Minisci-type reactions. acs.org
Temporary Dearomatization : This technique involves a temporary disruption of the pyridine's aromaticity to enable nucleophilic attack at specific positions. nih.gov Subsequent rearomatization restores the pyridine core, now bearing a new functional group at a previously unreactive site. This method has shown promise for achieving meta-selective functionalization. researchgate.net
Redesigning Organometallic Reagents and Strategies
While C–H activation seeks to eliminate pre-functionalization, parallel research focuses on the design of more efficient and versatile organometallic reagents and catalytic systems. The limitations of organotin compounds, including toxicity and purification challenges, have spurred the development of alternatives.
Organoboron and organozinc reagents, for example, are now widely used in Suzuki and Negishi couplings, respectively, offering greater stability and lower toxicity. Recent advancements have focused on the in situ generation of these reagents from pyridines. For instance, the use of n-butylsodium to deprotonate pyridine at the C4 position, followed by transmetalation with zinc chloride, allows for efficient Negishi cross-coupling without the need to isolate the sensitive organometallic intermediate. nih.gov
The table below summarizes key research findings comparing traditional and emerging functionalization methods.
| Method | Reagent/Catalyst | Position Selectivity | Key Advantages | Limitations |
| Stille Coupling | Organostannanes (e.g., this compound) / Pd catalyst | Dependent on stannane (B1208499) position (C2 in this case) | Well-established, reliable | Requires pre-functionalization, toxic tin byproducts |
| Directed C–H Activation | Pyridine with directing group / Transition metal catalyst (e.g., Pd, Rh) | C2, C3, or C4 depending on directing group | High regioselectivity, atom economy | Requires installation/removal of directing group |
| Photoredox Catalysis | N-activated Pyridinium Salt / Photocatalyst | Primarily C2 and C4 | Mild conditions, high functional group tolerance | Substrate scope can be limited by redox potentials |
| Metalation-Capture | n-BuNa followed by ZnCl₂ / Pd catalyst | C4 | Bypasses traditional organolithium addition issues | Requires cryogenic temperatures, sensitive reagents |
Future Research Directions
The future of pyridine functionalization chemistry is geared towards achieving ultimate efficiency and selectivity with minimal environmental impact. Key research directions include:
Catalyst-Controlled Regioselectivity : Developing catalytic systems that can selectively functionalize any desired position of the pyridine ring without the need for innate directing groups or pre-functionalization. nih.gov This remains a "holy grail" in the field.
Enantioselective Functionalization : Creating chiral catalysts that can introduce functionality enantioselectively, which is of paramount importance for the synthesis of pharmaceuticals. acs.org
Sustainable Methodologies : Expanding the use of earth-abundant metal catalysts (such as iron and copper) and exploring metal-free C–H functionalization pathways to create more sustainable and cost-effective processes. nih.govnih.gov
Flow Chemistry : Utilizing microfluidic devices to safely handle reactive intermediates, improve reaction efficiency, and enable scalable synthesis of functionalized pyridines. nih.gov
These emerging paradigms represent a fundamental shift away from the reliance on pre-functionalized organometallic reagents like this compound. While such compounds have been invaluable, the future lies in direct, catalytic, and more elegant strategies for pyridine modification.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-Chloro-2-(tributylstannyl)pyridine?
Answer:
The synthesis typically involves Stille coupling reactions , where a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂) facilitates cross-coupling between a halogenated pyridine precursor (e.g., 4-chloro-2-iodopyridine) and tributyltin reagents. Key conditions include:
- Solvents: Anhydrous THF or DMF under inert atmosphere (N₂/Ar) to prevent oxidation of the stannane .
- Temperature: Mild heating (60–80°C) to balance reactivity and stability of the tin reagent.
- Additives: Ligands like triphenylphosphine (PPh₃) enhance catalytic efficiency.
Validation: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc) .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify pyridine ring protons (δ 7.0–8.5 ppm) and tributyltin groups (δ 0.8–1.7 ppm). Satellite peaks in ¹¹⁹Sn-coupled NMR confirm tin bonding .
- Mass Spectrometry (HRMS): Detect molecular ion clusters (e.g., [M+H]⁺) with isotopic patterns characteristic of Sn (120Sn, 118Sn, 116Sn) .
- X-Ray Crystallography: Resolve 3D structure and confirm Sn–C bond geometry, as demonstrated in analogous stannylpyridine complexes .
Advanced: How can researchers troubleshoot low yields in Stille couplings involving this compound?
Answer: Common issues and solutions:
- Catalyst Deactivation: Use rigorously degassed solvents and Pd²⁰ catalysts (e.g., Pd₂(dba)₃) to minimize oxidative side reactions .
- Steric Hindrance: Optimize substituent positions; bulky groups on the pyridine ring may slow transmetallation. Consider microwave-assisted heating to accelerate kinetics .
- Tin Byproducts: Pre-purify tributyltin reagents via distillation. Post-reaction, use aqueous KF to precipitate Sn residues .
Advanced: How do electronic effects of the chloro substituent influence cross-coupling efficiency?
Answer: The chloro group at the 4-position:
- Decreases Electron Density: Withdraws electrons via inductive effects, slowing oxidative addition of Pd⁰ to the C–Cl bond compared to C–Br or C–I analogs.
- Directs Coupling: The 2-(tributylstannyl) group undergoes transmetallation preferentially due to lower steric hindrance.
Mitigation: Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with bulky ligands) to enhance reactivity with C–Cl bonds .
Advanced: What strategies address contradictions in reported reactivity of tributylstannyl groups?
Answer: Discrepancies often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF) stabilize charged intermediates, favoring transmetallation over side reactions.
- Substrate Electronic Effects: Electron-deficient aryl halides couple faster with stannanes, but steric bulk (e.g., ortho substituents) can inhibit reactivity.
Validation: Perform kinetic studies (e.g., variable-temperature NMR) to isolate electronic vs. steric contributions .
Advanced: What computational methods model the electronic structure for reaction design?
Answer:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, assess Pd–Sn bond formation energy in Stille couplings .
- Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., Sn–Cl contacts) in crystal structures to guide solid-state synthesis .
| Method | Application | Reference |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state modeling for Pd catalysis | |
| NBO Analysis | Charge distribution in Sn–C bonds |
Advanced: How to design experiments analyzing competing pathways in tributylstannyl reactions?
Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in mechanistic studies.
- Competition Experiments: Compare reaction rates of 4-chloro vs. 4-bromo analogs under identical conditions to quantify halogen effects .
- In Situ Monitoring: Raman spectroscopy or ReactIR detects transient intermediates (e.g., Pd–Sn complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
